4-Methyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride
Description
Introduction to the Compound
4-Methyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride belongs to the broader class of heterocyclic compounds that have gained prominence in pharmaceutical research due to their diverse biological activities. The compound features a distinctive molecular architecture that combines several important pharmacophoric elements within a single structure. The pyrimidine ring system serves as the central scaffold, providing a foundation for biological activity, while the methyl substitution at the 4-position modulates the electronic properties of the aromatic system. The thioether linkage at the 2-position represents a critical structural feature that influences both the chemical reactivity and biological profile of the compound. This sulfur-containing bridge connects the pyrimidine core to a piperidin-4-ylmethyl substituent, creating a three-dimensional molecular architecture that can interact with various biological targets.
The presence of the piperidine ring adds another layer of structural complexity and biological relevance to the compound. Piperidine-containing molecules are well-established in medicinal chemistry for their ability to interact with neurotransmitter systems and various enzyme targets. The specific attachment through the 4-position of the piperidine ring provides optimal spatial orientation for potential biological interactions. The hydrochloride salt formation enhances the compound's physicochemical properties, particularly its water solubility and chemical stability, making it more amenable to biological testing and potential pharmaceutical formulation. Research into similar pyrimidine derivatives has demonstrated that structural modifications at key positions can significantly impact biological activity, making precise structural characterization essential for understanding structure-activity relationships.
The compound's molecular formula of C₁₁H₁₈ClN₃S reflects the incorporation of multiple heteroatoms that contribute to its chemical diversity and potential for hydrogen bonding interactions with biological targets. The molecular weight of 259.8 grams per mole positions this compound within an optimal range for drug-like properties, adhering to established pharmaceutical guidelines for molecular size and complexity. The systematic nomenclature accurately describes the complete structural arrangement, ensuring precise identification and characterization in scientific literature and chemical databases.
Properties
IUPAC Name |
4-methyl-2-(piperidin-4-ylmethylsulfanyl)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S.ClH/c1-9-2-7-13-11(14-9)15-8-10-3-5-12-6-4-10;/h2,7,10,12H,3-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYLNEVJWIKGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes a piperidine moiety, which is known for its diverse pharmacological properties. Understanding the biological activity of this compound is essential for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 259.80 g/mol. The presence of the thioether linkage and the piperidine ring contributes to its chemical reactivity and biological interactions.
Biological Activity Overview
Pyrimidine derivatives, including this compound, are known for their diverse biological activities, including:
- Antiviral Activity : Some studies have indicated that pyrimidine derivatives can inhibit viral replication, making them potential candidates for antiviral drug development.
- Anticancer Properties : Research suggests that compounds with similar structures may exhibit cytotoxic effects on cancer cells, potentially through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : This compound may act as an inhibitor for various enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Comparative Biological Activity
A comparative analysis of similar compounds highlights the unique biological profile of this compound:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 4-Methyl-2-(piperidin-2-ylmethyl)thio)pyrimidine hydrochloride | Piperidine at 2-position | Moderate enzyme inhibition |
| 4,6-Dimethyl-2-(piperidin-2-ylmethyl)thio)pyrimidine hydrochloride | Additional methyl groups | Enhanced anticancer activity |
| 2-(Piperidin-4-yl)pyrimidine hydrochloride | No thioether linkage | Antiviral properties |
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds:
- Antiviral Studies : A derivative with structural similarities showed significant antiviral activity against influenza viruses, indicating potential for further development in antiviral therapies .
- Cytotoxicity Assessments : In vitro studies demonstrated that certain pyrimidine derivatives exhibited cytotoxic effects on cancer cell lines, with IC50 values ranging from 0.1 to 10 µM .
- Safety Profiles : Toxicity studies in animal models revealed no acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further research .
Scientific Research Applications
Medicinal Chemistry
4-Methyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride is being investigated for its potential therapeutic properties, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values as follows:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 - 1 |
| Enterococcus faecalis | 0.5 - 2 |
| Escherichia coli | 1 - 4 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines and mediators involved in inflammatory pathways. Research indicates that it may inhibit enzymes associated with inflammation, leading to reduced inflammatory responses .
Cancer Research
The compound is also being explored for its anticancer potential. Studies have demonstrated cytotoxic effects on various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results highlight the compound's potential as a lead for developing new anticancer therapies.
Biological Mechanisms
The mechanism of action involves interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes by binding to their active sites, disrupting biochemical pathways critical for cell proliferation and survival .
Industrial Applications
In addition to its medicinal applications, this compound is utilized in the synthesis of more complex organic molecules. Its role as a building block in organic synthesis makes it valuable in both academic research and industrial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The compound’s key structural distinction lies in its thioether (-S-CH2-piperidin-4-yl) substituent. Below is a comparative analysis with analogs from the evidence:
Key Observations:
Physicochemical and Spectroscopic Properties
- Solubility : The hydrochloride salt form ensures moderate water solubility for all compounds. However, the thioether group in the target compound may reduce solubility compared to the piperidine analog .
- Spectroscopy: IR/NMR: The thioether (-S-CH2-) group in the target compound would show distinct C-S stretching (~600–700 cm⁻¹) and proton signals (δ ~2.5–3.5 ppm for CH2-S) compared to ethers or amines . Hyperpolarizability: Pyrimidine derivatives with electron-rich substituents (e.g., thioethers) exhibit higher hyperpolarizability, relevant for nonlinear optics .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 4-Methyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride to ensure high yield and purity?
The synthesis of this compound typically involves multi-step reactions, where parameters like solvent choice, temperature, and reaction time significantly impact yield and purity. For example:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are often preferred to stabilize intermediates and enhance reaction rates .
- Reaction temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions, such as unwanted alkylation or oxidation .
- Purification methods : Column chromatography or recrystallization in ethanol/water mixtures can isolate the hydrochloride salt with >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, particularly the piperidine ring and thioether linkage .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects trace impurities using reverse-phase C18 columns .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]+ ion at m/z 284.8) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives or reaction pathways for this compound?
Computational approaches like density functional theory (DFT) and molecular docking can:
- Predict reactivity : Identify electrophilic/nucleophilic sites on the pyrimidine core for targeted functionalization .
- Optimize synthetic routes : Quantum chemical calculations (e.g., using Gaussian or ORCA) model transition states to reduce trial-and-error experimentation .
- Screen bioactivity : Docking simulations (e.g., AutoDock Vina) assess binding affinity to biological targets like kinases or GPCRs .
Q. How should researchers address contradictory data in biological activity studies involving this compound?
Contradictions often arise from assay variability or compound stability. Mitigation strategies include:
- Standardized assays : Use cell lines with consistent receptor expression levels (e.g., HEK293 for GPCR studies) and validate via positive/negative controls .
- Stability profiling : Monitor degradation under physiological conditions (pH 7.4, 37°C) via LC-MS to confirm active species .
- Dose-response validation : Replicate studies across multiple labs using identical batches to exclude batch-specific impurities .
Q. What methodologies are recommended for studying the compound’s stability under different storage conditions?
- Accelerated stability studies : Store samples at 40°C/75% relative humidity for 4 weeks and analyze degradation products via HPLC .
- Light sensitivity testing : Expose to UV-Vis light (300–800 nm) and track photodegradation using spectrophotometry .
- Long-term storage : Lyophilized samples stored at -20°C in argon-filled vials show minimal degradation over 12 months .
Methodological Resources
- Synthesis protocols : Detailed in and , emphasizing solvent and temperature optimization.
- Computational tools : ICReDD’s reaction path search methods () integrate DFT and experimental feedback loops.
- Analytical standards : Reference materials from Thermo Scientific () ensure reproducibility in characterization.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
